REACTION_CXSMILES
|
[OH2:1].[H][H].C(N([CH2:9][CH3:10])CC)C.C([O:15][C:16]1[CH:21]=[CH:20][C:19](S(Cl)(=O)=O)=[CH:18][CH:17]=1)C#CC.[OH-:26].[Na+]>[Ni]>[OH:15][CH:16]1[CH2:21][CH2:20][CH:19]([CH2:9][C:10]([OH:26])=[O:1])[CH2:18][CH2:17]1 |f:4.5|
|
Name
|
D-4-hydroxy phenylglycine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.72 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.21 g
|
Type
|
reactant
|
Smiles
|
C(C#CC)OC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.75 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
washed with dioxane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 20 mL
|
Type
|
ADDITION
|
Details
|
An additional 20 mL of dioxane was added
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water and neutralized with 1N HCl to pH 2-3
|
Type
|
FILTRATION
|
Details
|
The precipitated white solid was filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CCC(CC1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH2:1].[H][H].C(N([CH2:9][CH3:10])CC)C.C([O:15][C:16]1[CH:21]=[CH:20][C:19](S(Cl)(=O)=O)=[CH:18][CH:17]=1)C#CC.[OH-:26].[Na+]>[Ni]>[OH:15][CH:16]1[CH2:21][CH2:20][CH:19]([CH2:9][C:10]([OH:26])=[O:1])[CH2:18][CH2:17]1 |f:4.5|
|
Name
|
D-4-hydroxy phenylglycine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.72 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.21 g
|
Type
|
reactant
|
Smiles
|
C(C#CC)OC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.75 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
washed with dioxane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 20 mL
|
Type
|
ADDITION
|
Details
|
An additional 20 mL of dioxane was added
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water and neutralized with 1N HCl to pH 2-3
|
Type
|
FILTRATION
|
Details
|
The precipitated white solid was filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CCC(CC1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |